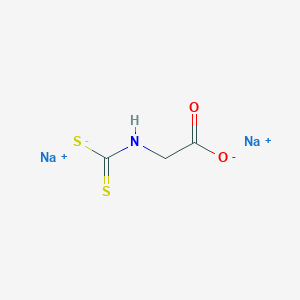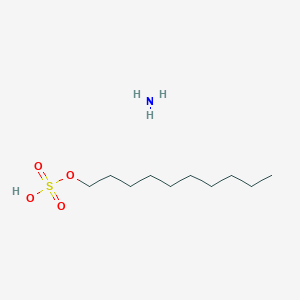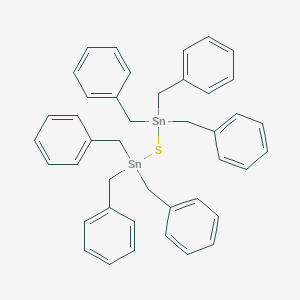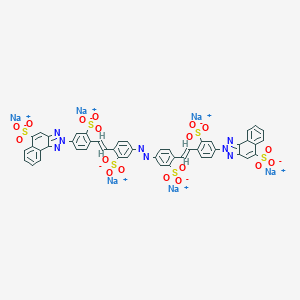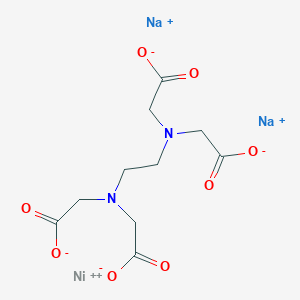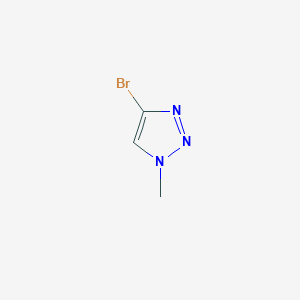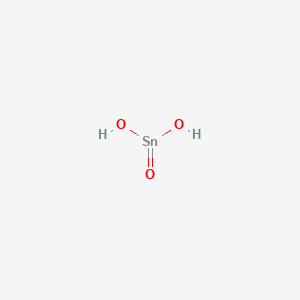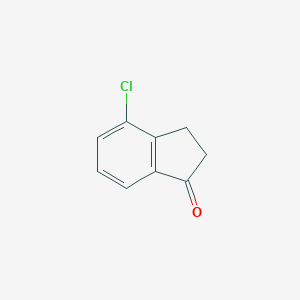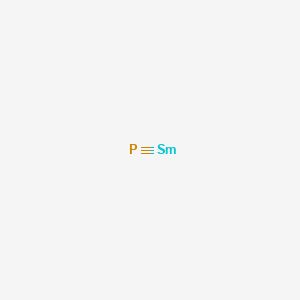
Samarium phosphide
Übersicht
Beschreibung
Samarium phosphide is a binary inorganic compound of samarium metal and phosphorus . It is a semiconductor used in high power, high frequency applications and in laser diodes .
Synthesis Analysis
Samarium phosphide can be synthesized by heating stoichiometric amounts of samarium and phosphorus . Another synthetic route involves the use of trihexyl (tetradecyl) phosphonium bis-2,4,4- (trimethylpentyl) phosphinate (Cyphos IL 104) for the extraction and separation of samarium from other transition and rare-earth metals .
Molecular Structure Analysis
Samarium phosphide has a molecular formula of PSm and an average mass of 181.334 Da . It forms crystals of a cubic system, similar to sodium chloride NaCl .
Chemical Reactions Analysis
Samarium phosphide is involved in various chemical reactions. For instance, samarium diiodide (SmI2), also known as Kagan’s reagent, has been used in the development of a broad variety of reactions, including reduction of different functional groups and C–C bond-construction .
Physical And Chemical Properties Analysis
Samarium phosphide has a molecular weight of 181.3 g/mol and forms crystals of a cubic system . It is insoluble in water . The compound exists in the temperature range of 1315–2020 °C and has a homogeneity region described by the SmP 1÷0.982 .
Wissenschaftliche Forschungsanwendungen
Extraction and Separation of Samarium :
- Samarium can be efficiently extracted from chloride media using specific ionic liquids and phosphonium compounds, demonstrating high separation factors from other rare-earth and transition metals, useful in recycling processes (Mishra, Devi, & Sarangi, 2021).
- Comparative studies of different phosphoric and phosphinic acid extractants have shown effective separation of samarium and gadolinium, indicating their potential for large-scale rare-earth element separation (Benedetto, Ciminelli, & Neto, 1993).
- Studies on synergistic extraction systems have revealed enhanced selectivity and efficiency in samarium extraction compared to using single extractants (Wang, Du, & Liu, 2012).
Medical Applications :
- Samarium-153, a radionuclide derived from samarium, has been synthesized and characterized for use as a radiotherapeutic agent, showing potential in medical imaging and cancer treatment (Goeckeler et al., 1986).
- Samarium-153 ethylenediamine tetramethylene phosphoric acid (153Sm-EDTMP) has been investigated for its application in treating high-risk osteosarcoma, indicating its significance in oncological therapeutics (Loeb et al., 2010).
Materials Science :
- Samarium-doped materials have been explored for applications in photonic devices due to their optical properties. For instance, samarium-doped sodium calcium silicate phosphor shows potential for use in photonic devices, demonstrating thermal stability and desirable luminescent properties (Kaur et al., 2020).
- In the field of electronics, samarium-incorporated defects in thin films have been studied for their impact on the optical and electrical characteristics, suggesting applications in advanced electronic devices (Hashmi et al., 2019).
Zukünftige Richtungen
The future directions of samarium phosphide research could involve further investigation into its synthesis, chemical reactions, and applications. For instance, recent research has focused on the use of samarium diiodide (SmI2) in the total synthesis of natural products . Additionally, the development of new synthetic methods and reagents for natural product synthesis is a continually evolving field .
Eigenschaften
IUPAC Name |
phosphanylidynesamarium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVXKVFNBYFEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PSm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313202 | |
| Record name | Samarium phosphide (SmP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium phosphide | |
CAS RN |
12066-50-1 | |
| Record name | Samarium phosphide (SmP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12066-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Samarium phosphide (SmP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012066501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium phosphide (SmP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium phosphide (SmP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



